2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-iodo-2,6-dimethylphenyl)acetamide
Overview
Description
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-iodo-2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClIN2O3 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.98942 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Potential Pesticide Development
Research into N-derivatives of related compounds, like 4-chloro-3,5-dimethylphenoxyacetamide, has provided insights into potential pesticide applications. These derivatives have been characterized using X-ray powder diffraction, indicating their structural integrity and potential efficacy as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Chemical Reactions and Product Formation
Investigations into reactions of certain derivatives under various conditions have yielded a range of products, such as pyrimidines and acetoacetamides, revealing the compound's versatility in chemical synthesis and potential in medicinal chemistry (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antimicrobial Activities
The synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, from related compounds, demonstrated significant antimicrobial activity. This suggests that derivatives of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-iodo-2,6-dimethylphenyl)acetamide might also possess valuable antimicrobial properties (Patel & Shaikh, 2011).
Radiosynthesis for Metabolic Studies
Radiosynthesis techniques using related chloroacetanilide and dichloroacetamide compounds have been developed for studying metabolism and mode of action, highlighting the potential for using similar methods to explore the metabolic pathways of this compound (Latli & Casida, 1995).
Bioactive Compound Development
Research into the molecular structure of caroxazone, a reversible monoamine oxidase inhibitor, provides a precedent for the development of bioactive compounds from benzoxazinone derivatives, suggesting similar possibilities for therapeutic applications of this compound (Wouters, Evrard, & Durant, 1994).
Properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-iodo-2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClIN2O3/c1-10-5-13(20)6-11(2)18(10)21-16(23)8-22-14-7-12(19)3-4-15(14)25-9-17(22)24/h3-7H,8-9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJOPAQGDGXHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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